molecular formula C6H5ClINO B1408846 2-Chloro-3-iodo-6-methoxypyridine CAS No. 1227580-90-6

2-Chloro-3-iodo-6-methoxypyridine

Cat. No. B1408846
CAS RN: 1227580-90-6
M. Wt: 269.47 g/mol
InChI Key: YQFZMBLOJHPSAS-UHFFFAOYSA-N
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Description

“2-Chloro-3-iodo-6-methoxypyridine” is a chemical compound with the molecular formula C6H5ClINO . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The molecular structure of “2-Chloro-3-iodo-6-methoxypyridine” consists of a pyridine ring substituted with a chlorine atom, an iodine atom, and a methoxy group .


Physical And Chemical Properties Analysis

“2-Chloro-3-iodo-6-methoxypyridine” is a solid at room temperature . It has a molecular weight of 269.47 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results .

Scientific Research Applications

Lithiation Studies

Research on 2-chloro-3-iodo-6-methoxypyridine and related compounds has focused on understanding their lithiation pathways. Gros et al. (2003) investigated the lithiation of 2-chloro and 2-methoxypyridine, using lithium dialkylamides, to understand the C-3 lithiation mechanism. They proposed a mechanism involving precomplexation and formation of a 3,6-dilithio pyridine intermediate (Gros, Choppin, & Fort, 2003). Additionally, Gros et al. (2002) explored the deprotonation site of these compounds with BuLi-LiDMAE, revealing a direct lithiation at C-6 and suggesting the formation of lithium aggregates near the pyridinic nitrogen atom (Gros, Choppin, Mathieu, & Fort, 2002).

Vibrational and Electronic Spectra Analysis

Arjunan et al. (2011) conducted a study on 2-chloro-6-methoxypyridine using Fourier transform infrared (FTIR) and FT-Raman spectra. The study provided a complete vibrational assignment and analysis of the fundamental modes, comparing experimental and theoretical frequencies. This research is crucial for understanding the spectral characteristics influenced by chlorine and methoxy groups (Arjunan, Isaac, Rani, Mythili, & Mohan, 2011).

Synthesis and Applications in Organic Chemistry

Walters et al. (1992) developed 3-bromo-2-chloro-4-methoxypyridine as a practical precursor for 2,3-pyridyne, demonstrating its reactivity with various compounds. This research contributes to the synthesis and applications of pyridine derivatives in organic chemistry (Walters, Carter, & Banerjee, 1992). Similarly, Conreaux et al. (2008) demonstrated the use of various 3-iodo-4-methoxypyridin-2-ones in the synthesis of furan-fused heterocycles, showcasing the versatility of these compounds in organic synthesis (Conreaux, Belot, Desbordes, Monteiro, & Balme, 2008).

Safety And Hazards

“2-Chloro-3-iodo-6-methoxypyridine” is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-3-iodo-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClINO/c1-10-5-3-2-4(8)6(7)9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFZMBLOJHPSAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201298880
Record name 2-Chloro-3-iodo-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201298880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-iodo-6-methoxypyridine

CAS RN

1227580-90-6
Record name 2-Chloro-3-iodo-6-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227580-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-iodo-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201298880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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